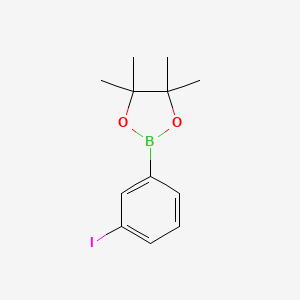

2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 408492-28-4

Cat. No.: VC2217521

Molecular Formula: C12H16BIO2

Molecular Weight: 329.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 408492-28-4 |

|---|---|

| Molecular Formula | C12H16BIO2 |

| Molecular Weight | 329.97 g/mol |

| IUPAC Name | 2-(3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C12H16BIO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3 |

| Standard InChI Key | HSHFNMSHDHAHDN-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)I |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)I |

Introduction

Chemical Identity and Properties

Nomenclature and Identifiers

2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is identified by various systematic and common names in chemical databases and literature. The compound's identifiers are crucial for accurate documentation and reference in scientific research and industrial applications.

Table 1. Chemical Identifiers for 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 408492-28-4 |

| IUPAC Name | 2-(3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Molecular Formula | C12H16BIO2 |

| Molecular Weight | 329.97 g/mol |

| European Community (EC) Number | 622-737-2 |

The compound is also known by several synonyms, including 3-Iodophenylboronic acid pinacol ester, 3-Iodo-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, and 3-Iodobenzene-1-boronic Acid Pinacol Ester. These alternative names reflect different naming conventions and highlight the compound's structural features and chemical relationships .

Structural Characteristics

2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a distinctive molecular structure comprised of several key components. The compound contains a phenyl ring with an iodine substituent at the meta (3-) position, a boron atom directly attached to the phenyl ring, and a pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) connected to the boron atom.

The boronic ester functionality is characterized by the boron atom bonded to two oxygen atoms, which are part of a five-membered ring containing the pinacol moiety. This structural arrangement provides stability to the otherwise reactive boronic acid group, making the compound more manageable in synthetic applications. The iodine atom at the meta position of the phenyl ring serves as a reactive site for various transformations, particularly cross-coupling reactions where the carbon-iodine bond can undergo oxidative addition with transition metal catalysts.

Physical and Chemical Properties

The physical and chemical properties of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane determine its behavior in reactions, storage requirements, and handling considerations.

Table 2. Physical and Chemical Properties of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Property | Description |

|---|---|

| Physical State | Solid at room temperature |

| Color | Not specified in sources |

| Solubility | Soluble in common organic solvents |

| Stability | Requires appropriate storage conditions |

| Reactivity | Reactive in cross-coupling reactions |

| Hazard Statements | H302 (harmful if swallowed), H413 (may cause long-lasting harmful effects to aquatic life) |

The compound's reactivity is primarily attributed to the carbon-iodine bond and the boronic ester functionality. The carbon-iodine bond is susceptible to oxidative addition with transition metal catalysts, while the boronic ester group can participate in transmetalation processes during cross-coupling reactions.

Synthesis and Preparation

General Synthetic Routes

Several synthetic approaches exist for the preparation of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, each with specific advantages depending on the starting materials and desired scale. By analogy with similar compounds like 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the synthesis typically involves the reaction of 3-iodophenylboronic acid with pinacol in the presence of a catalyst or dehydrating agent.

Common synthetic routes include:

-

Direct borylation of 3-iodobenzene derivatives

-

Esterification of 3-iodophenylboronic acid with pinacol

-

Halogenation of pre-formed phenylboronic acid pinacol esters

-

Metal-catalyzed borylation reactions using iodoarenes

The esterification process forms the pinacol ester, which is generally more stable and easier to handle than the corresponding boronic acid, making it preferred for many synthetic applications.

Laboratory Preparation Methods

In laboratory settings, the preparation of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane often follows established procedures for similar boronic ester compounds. Drawing from information about related compounds, a typical laboratory preparation might involve combining 3-iodophenylboronic acid with pinacol under dehydrating conditions to form the ester.

Alternatively, the compound can be prepared through palladium-catalyzed borylation. This approach involves the reaction of an aryl halide (such as 3-iodobenzene) with a borylation reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, ultimately forming the desired boronic ester .

Purification and Characterization

After synthesis, 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically requires purification to remove reaction byproducts and unreacted starting materials. Common purification methods include recrystallization, column chromatography, or distillation, depending on the scale and specific impurities present.

Characterization of the purified compound can be accomplished through various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 11B NMR)

-

Infrared (IR) spectroscopy

-

Mass spectrometry

-

Elemental analysis

-

Melting point determination

These analytical data provide confirmation of the compound's structure and purity, which are essential for reliable performance in subsequent applications .

Applications in Organic Synthesis

Role in Cross-Coupling Reactions

2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis, particularly in cross-coupling reactions. Its dual functionality—featuring both a boronic ester group and an iodine substituent—makes it especially valuable as it can participate in reactions through either functional group.

This compound is widely used in organic synthesis due to its versatility and stability. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds in complex molecules. These reactions are essential for the construction of elaborate molecular frameworks found in pharmaceuticals, natural products, and advanced materials.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between organoboron compounds and organic halides or triflates, represents one of the most important applications of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction allows for the selective formation of carbon-carbon bonds under relatively mild conditions, making it particularly valuable in the synthesis of complex organic molecules.

In a typical Suzuki-Miyaura coupling reaction involving this compound, the boronic ester functionality serves as the nucleophilic partner, which undergoes transmetalation with a palladium catalyst. When coupled with various aryl or vinyl halides or triflates, this reaction produces substituted biaryls or styrene derivatives with high selectivity. The efficiency and selectivity of these couplings have made the compound an essential tool in modern synthetic organic chemistry.

Other Synthetic Applications

Beyond Suzuki-Miyaura couplings, 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane finds utility in various other synthetic transformations. The iodine substituent can participate in additional coupling reactions, including Sonogashira, Heck, and Stille couplings, providing access to diverse molecular architectures.

Furthermore, the compound can be employed in sequential or one-pot transformations, where one functional group is selectively modified while the other remains intact. This orthogonal reactivity makes it particularly valuable in the synthesis of complex molecules requiring multiple selective bond formations.

Comparative Analysis

Comparison with Related Boronic Ester Compounds

2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to a broader family of halogenated arylboronic acid pinacol esters, which includes analogous compounds with different halogen substituents or positional isomers. Comparative analysis with these related compounds provides valuable insights into structure-reactivity relationships and guides the selection of appropriate reagents for specific synthetic applications.

Table 3. Comparison of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Related Compounds

| Compound | Molecular Weight (g/mol) | Key Characteristics | Relative Reactivity in Coupling Reactions |

|---|---|---|---|

| 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 329.97 | Iodo substituent at meta position | High reactivity due to C-I bond |

| 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 282.97 | Bromo substituent at meta position | Moderate to high reactivity |

Structure-Activity Relationships

The position and nature of substituents on the phenyl ring of arylboronic acid pinacol esters significantly influence their reactivity, stability, and application profile. For 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the meta-positioned iodine creates specific electronic and steric effects that distinguish it from ortho and para isomers.

The meta-iodo substituent provides a unique electronic distribution that influences the reactivity of both the boronic ester and the carbon-iodine bond. Compared to ortho-substituted analogs, the meta isomer experiences less steric hindrance that might otherwise impede certain reactions, particularly in crowded molecular environments. These structure-activity relationships are crucial for predicting reactivity and planning efficient synthetic routes.

Research Findings and Future Directions

Recent Research Advances

Recent research involving 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related compounds has focused on expanding their utility in organic synthesis through development of milder and more selective coupling conditions, application in complex molecule synthesis, and exploration of catalyst systems that enable lower catalyst loadings and broader substrate scope.

These advances continue to enhance the compound's value in synthetic chemistry and broaden its application potential across various fields of chemical research and development.

Emerging Applications

Beyond traditional cross-coupling reactions, emerging applications for 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

-

Integration into photoredox catalytic systems for novel C-C bond formations

-

Use in the preparation of materials for organic electronics and photonics

-

Application in flow chemistry processes for continuous manufacturing of fine chemicals

-

Exploration in biotechnology and nanotechnology, where precise molecular construction is crucial

Recent research has highlighted the versatility of boronic esters like 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic synthesis, with future studies likely to explore applications in these emerging fields where the synthesis of complex molecules is increasingly important.

Future Research Opportunities

Future research opportunities for 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane might include:

-

Development of enantioselective transformations leveraging the compound's structural features

-

Investigation of new cascade reactions that exploit both the boronic ester and iodine functionalities

-

Exploration of sustainable synthesis routes with reduced environmental impact

-

Integration into automated synthesis platforms and artificial intelligence-guided reaction discovery

These directions represent promising avenues for further expanding the utility and understanding of this valuable synthetic building block in both academic research and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume